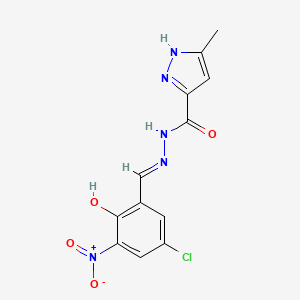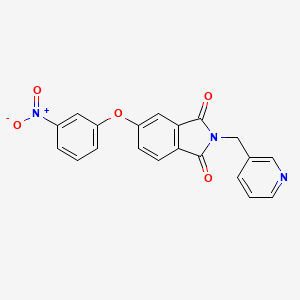![molecular formula C22H34N4O2 B6074290 2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide](/img/structure/B6074290.png)
2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of several types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and proliferation of cancer cells.
Mécanisme D'action
2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide works by inhibiting the activity of a specific protein kinase known as Bruton's tyrosine kinase (BTK). This enzyme is involved in the signaling pathways that promote the growth and survival of cancer cells, and its inhibition can lead to apoptosis (programmed cell death) and a reduction in tumor size.
Biochemical and Physiological Effects:
2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide has been shown to have several biochemical and physiological effects on cancer cells, including the inhibition of BTK activity, the induction of apoptosis, and the suppression of cell proliferation and migration. It has also been shown to have minimal toxicity in normal cells, which is a promising feature for its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide in lab experiments is its high specificity for BTK, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. However, one limitation of the drug is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels.
Orientations Futures
There are several future directions for research on 2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide, including the development of more potent and selective inhibitors of BTK, the investigation of its potential in combination with other cancer treatments, and the identification of biomarkers that can predict patient response to the drug. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide in clinical trials.
Méthodes De Synthèse
The synthesis of 2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide involves several steps, including the coupling of two key intermediates, followed by a series of chemical reactions to produce the final compound. The process has been optimized to achieve high yields and purity, and it has undergone extensive quality control testing to ensure its safety and efficacy.
Applications De Recherche Scientifique
2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide has been the subject of several scientific studies, which have investigated its potential as a treatment for various types of cancer. These studies have shown that the drug is effective in inhibiting the growth and proliferation of cancer cells, and it has demonstrated promising results in preclinical models of leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]-N-(1-phenylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-17(2)8-12-26-15-11-23-22(28)20(26)16-21(27)24-18-9-13-25(14-10-18)19-6-4-3-5-7-19/h3-7,17-18,20H,8-16H2,1-2H3,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORPLKCOCNFKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCNC(=O)C1CC(=O)NC2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6074209.png)

![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6074213.png)
![N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6074219.png)
![1-[4-(benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6074220.png)
![[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetic acid](/img/structure/B6074222.png)

![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6074233.png)
![4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol](/img/structure/B6074242.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-6-methyl-2-pyridinecarboxamide](/img/structure/B6074259.png)
![4-(3-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6074264.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6074274.png)
![5-methyl-N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B6074280.png)
